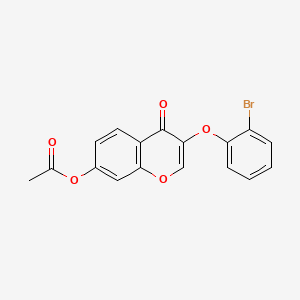![molecular formula C17H13NO2S B11666425 N-Benzyl-N-(3-oxo-3H-benzo[b]thiophen-2-ylidenemethyl)-formamide](/img/structure/B11666425.png)
N-Benzyl-N-(3-oxo-3H-benzo[b]thiophen-2-ylidenemethyl)-formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ベンジル-N-(3-オキソ-3H-ベンゾ[b]チオフェン-2-イリデンメチル)-ホルムアミドは、複素環式化合物に属する複雑な有機化合物です。この化合物は、ベンジル基、ベンゾ[b]チオフェン部分、およびホルムアミド基の存在を特徴としています。
準備方法
合成経路と反応条件
N-ベンジル-N-(3-オキソ-3H-ベンゾ[b]チオフェン-2-イリデンメチル)-ホルムアミドの合成は、通常、2-ベンジル-6-ブロモベンゾ[de]イソキノリン-1,3-ジオンとエチレンジアミンおよびヒドラジンの反応を含む 。 反応条件には、通常、目的の生成物を得るために、エタノールまたはアセトニトリルなどの適切な溶媒中で混合物を特定期間加熱することが含まれます 。
工業的生産方法
この化合物の具体的な工業的生産方法は十分に文書化されていませんが、一般的なアプローチは、実験室規模の合成手順をスケールアップすることになります。これには、反応条件の最適化、工業用グレードの溶媒と試薬の使用、および効率と収率を高めるための連続フロー反応器の採用が含まれます。
化学反応の分析
反応の種類
N-ベンジル-N-(3-オキソ-3H-ベンゾ[b]チオフェン-2-イリデンメチル)-ホルムアミドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応するスルホキシドまたはスルホンを形成するように酸化することができます。
還元: 還元反応は、この化合物を対応するアミンまたはアルコールに変換することができます。
置換: この化合物は、求核置換反応または求電子置換反応に参加して、さまざまな誘導体を形成することができます。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および目的の置換反応に応じてさまざまな求核剤または求電子剤が含まれます 。
形成される主な生成物
これらの反応から形成される主な生成物には、スルホキシド、スルホン、アミン、アルコール、および使用される特定の反応条件と試薬に応じてさまざまな置換誘導体が含まれます 。
科学研究の応用
N-ベンジル-N-(3-オキソ-3H-ベンゾ[b]チオフェン-2-イリデンメチル)-ホルムアミドは、いくつかの科学研究の応用があります。
化学: これは、より複雑な複素環式化合物の合成のためのビルディングブロックとして、およびさまざまな有機変換における試薬として使用されます.
生物学: この化合物のユニークな構造は、生物学的相互作用とメカニズムを研究するための潜在的な候補となっています。
医学: 生物学的標的に対する相互作用能力により、治療薬としての可能性を探るための研究が進行中です。
科学的研究の応用
N-BENZYL-N-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}FORMAMIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: It is being investigated for its potential use in the development of new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
N-ベンジル-N-(3-オキソ-3H-ベンゾ[b]チオフェン-2-イリデンメチル)-ホルムアミドの作用機序は、特定の分子標的と経路との相互作用に関係しています。この化合物は、さまざまな受容体または酵素に結合し、その活性を調節するリガンドとして作用することができます。 この相互作用は、細胞プロセスや生化学的経路の変化につながることがあり、観察された効果をもたらします 。
類似の化合物との比較
類似の化合物
類似の化合物には、他のベンゾ[b]チオフェン誘導体とホルムアミドを含む分子が含まれます。例としては、以下が挙げられます。
ユニークさ
N-ベンジル-N-(3-オキソ-3H-ベンゾ[b]チオフェン-2-イリデンメチル)-ホルムアミドは、官能基の特定の組み合わせと、幅広い化学反応を起こす能力によりユニークです。 この汎用性により、さまざまな研究および産業用途のための貴重な化合物となっています 。
類似化合物との比較
Similar Compounds
N-Benzylformamide: A simpler formamide derivative with similar structural features but lacking the benzothiophene moiety.
N-Benzylbenzamide: Another related compound with a benzamide group instead of a formamide group.
Uniqueness
N-BENZYL-N-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}FORMAMIDE is unique due to the presence of the benzothiophene moiety, which imparts distinct chemical and biological properties. This moiety enhances the compound’s ability to interact with specific molecular targets, making it a valuable tool in scientific research and potential therapeutic applications.
特性
分子式 |
C17H13NO2S |
|---|---|
分子量 |
295.4 g/mol |
IUPAC名 |
N-benzyl-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]formamide |
InChI |
InChI=1S/C17H13NO2S/c19-12-18(10-13-6-2-1-3-7-13)11-16-17(20)14-8-4-5-9-15(14)21-16/h1-9,11-12H,10H2/b16-11- |
InChIキー |
CIFWOGZODTYLBU-WJDWOHSUSA-N |
異性体SMILES |
C1=CC=C(C=C1)CN(/C=C\2/C(=O)C3=CC=CC=C3S2)C=O |
正規SMILES |
C1=CC=C(C=C1)CN(C=C2C(=O)C3=CC=CC=C3S2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4'-[(4-hydroxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B11666347.png)
![N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11666355.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11666357.png)
![4-methyl-N-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide (non-preferred name)](/img/structure/B11666365.png)
![2-(4-Bromophenyl)-5-(4-isopropylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11666372.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-3-(5-chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11666375.png)
![2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E)-1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B11666377.png)
![3,5-dimethoxy-N-[(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B11666385.png)
![[5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](3,4-dihydroquinolin-1(2H)-yl)methanone](/img/structure/B11666397.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11666400.png)
![3-(5-chlorothiophen-2-yl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11666407.png)

![Ethyl 2-({[2-(acetyloxy)phenyl]carbonyl}amino)-4-(2-methylpropyl)thiophene-3-carboxylate](/img/structure/B11666421.png)
